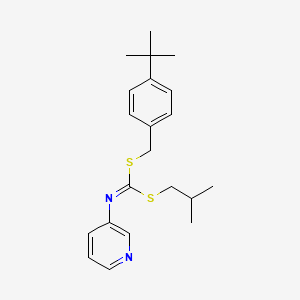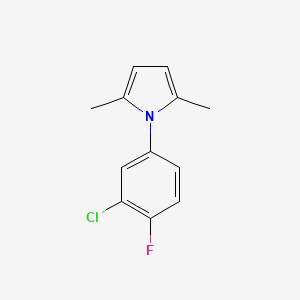
1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. The presence of chloro and fluoro substituents on the phenyl ring, along with the dimethyl groups on the pyrrole ring, imparts unique chemical properties to this compound.
Méthodes De Préparation
The synthesis of 1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-4-fluoroaniline with 2,5-dimethylpyrrole under specific reaction conditions. The reaction typically requires a catalyst and a suitable solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Applications De Recherche Scientifique
1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole involves its interaction with specific molecular targets and pathways. The presence of chloro and fluoro substituents enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole can be compared with other similar compounds, such as:
1-(3-Chloro-4-fluorophenyl)pyrrole: Lacks the dimethyl groups, which may affect its chemical reactivity and biological activity.
1-(3-Chloro-4-fluorophenyl)-2,5-dimethylpyrrole: Similar structure but different substitution pattern, leading to variations in properties.
1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-imidazole: Contains an imidazole ring instead of a pyrrole ring, resulting in different chemical and biological properties.
Propriétés
Formule moléculaire |
C12H11ClFN |
|---|---|
Poids moléculaire |
223.67 g/mol |
Nom IUPAC |
1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrole |
InChI |
InChI=1S/C12H11ClFN/c1-8-3-4-9(2)15(8)10-5-6-12(14)11(13)7-10/h3-7H,1-2H3 |
Clé InChI |
FKKIJZCPWXAWPE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1C2=CC(=C(C=C2)F)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxaspiro[5.5]undecane,4-methylene](/img/structure/B13814128.png)
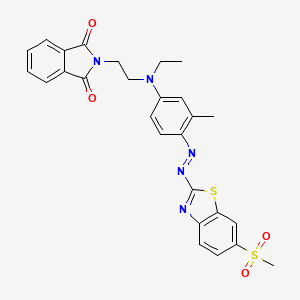
![1-Piperazinecarboxylic acid, 4-[5-[(phenylamino)methylene]-2-[(phenylimino)methyl]-1-cyclopenten-1-yl]-, ethyl ester](/img/structure/B13814137.png)

![1-(3,4-Dimethoxyphenyl)-6-hydroxy-8,9-dimethoxy-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B13814139.png)
![dipotassium;2-[(E)-oct-1-enyl]butanedioate](/img/structure/B13814145.png)
![(6E,14E)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2R,3S,4R,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B13814149.png)
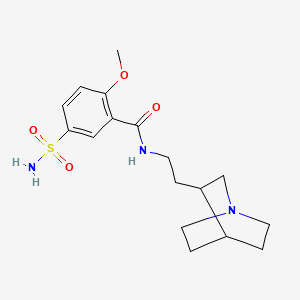
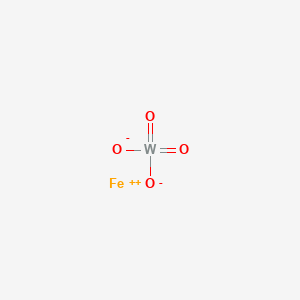
![Bicyclo[4.2.2]deca-2,4,7,9-tetrene](/img/structure/B13814183.png)
![2-[[Cyanomethyl(methyl)amino]methylidene]propanedinitrile](/img/structure/B13814184.png)

